

# A Comparative Guide to Perfluoroalkyl Iodonium Salts for C-H Functionalization

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## Compound of Interest

**Compound Name:** (Perfluoro-*n*-hexyl)phenyliodonium trifluoromethanesulfonate

**CAS No.:** 77758-84-0

**Cat. No.:** B1321907

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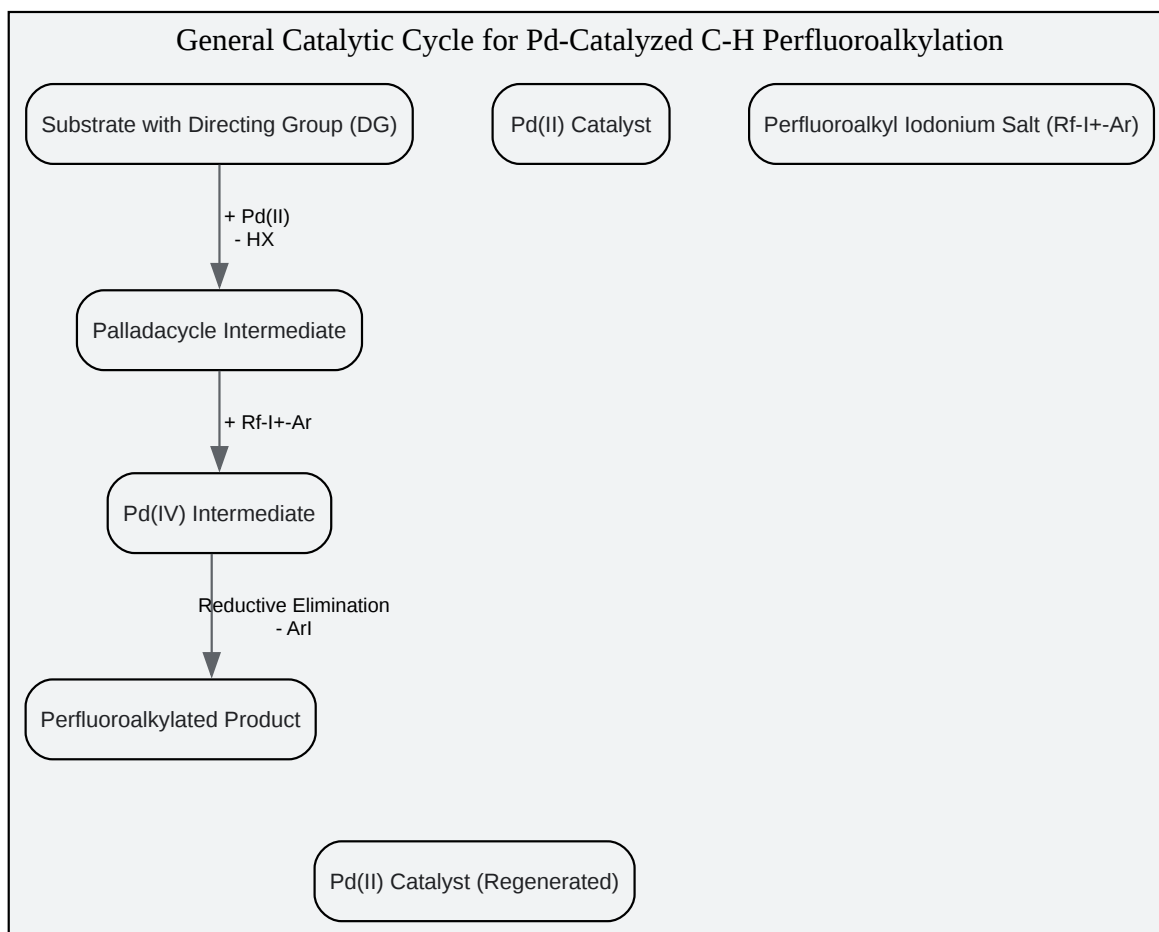
For researchers, synthetic chemists, and professionals in drug development, the strategic introduction of perfluoroalkyl groups into organic molecules is a cornerstone of modern molecular design. These moieties can dramatically alter a compound's lipophilicity, metabolic stability, and binding affinity. Direct C-H functionalization offers an atom-economical and efficient route to these valuable molecules. This guide provides an in-depth comparison of key electrophilic perfluoroalkylating agents, with a focus on the widely used hypervalent iodine-based reagents. We will delve into their synthesis, reactivity, and practical applications, supported by experimental data and protocols to inform your selection of the optimal reagent for your specific needs.

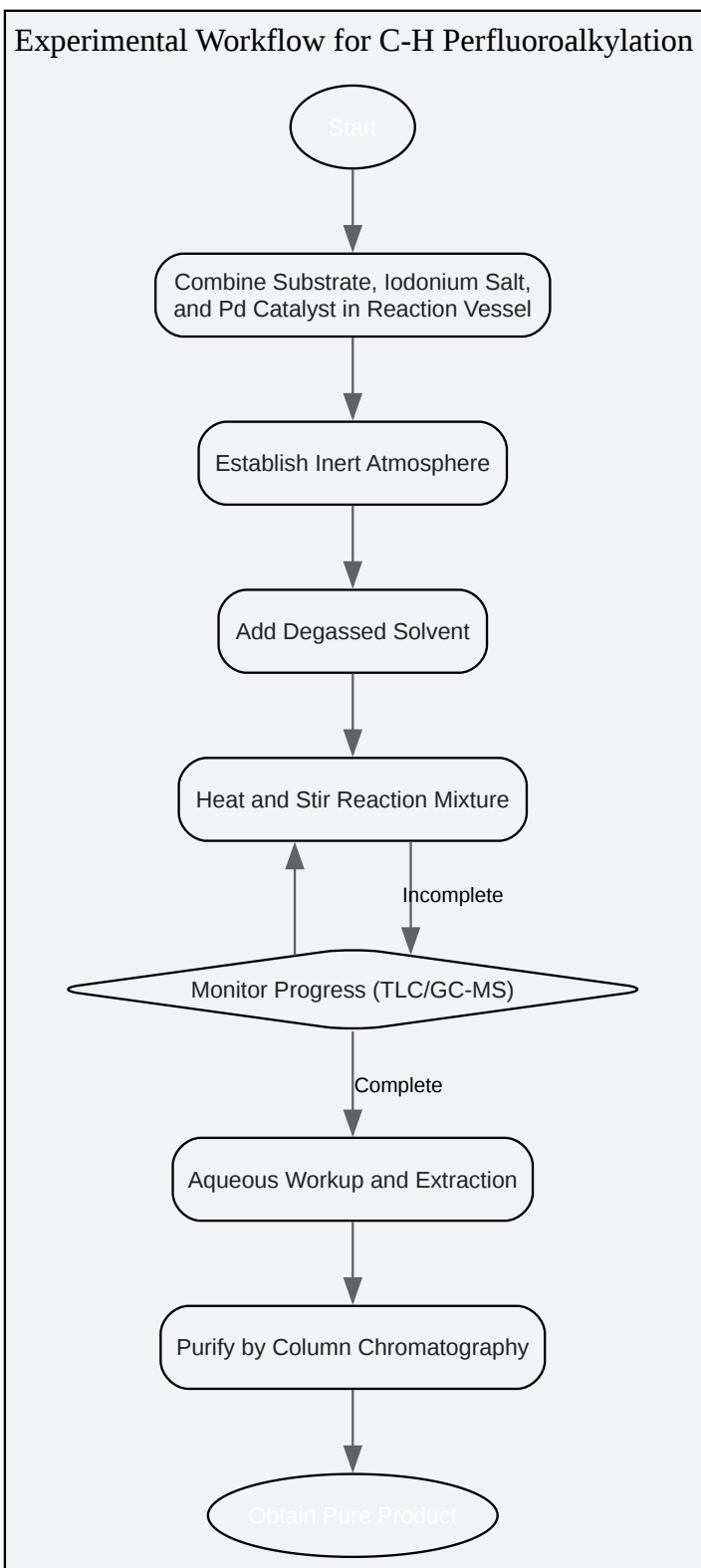
## The Rise of Perfluoroalkyl Iodonium Salts in C-H Functionalization

The direct conversion of a C-H bond to a C-perfluoroalkyl bond is a powerful transformation in organic synthesis.<sup>[1]</sup> Perfluoroalkyl iodonium salts have emerged as a prominent class of reagents for this purpose due to their accessibility, stability, and versatile reactivity.<sup>[2][3]</sup> These

reagents formally act as sources of an electrophilic perfluoroalkyl group ("Rf<sup>+</sup>"), although mechanistic pathways can also involve radical intermediates.<sup>[4][5]</sup>

The general mechanism for the C-H functionalization using these reagents often involves the coordination of a catalyst (commonly palladium) to a directing group on the substrate, followed by C-H activation to form a metallacyclic intermediate. This intermediate then undergoes oxidative addition with the perfluoroalkyl iodonium salt, followed by reductive elimination to furnish the perfluoroalkylated product and regenerate the catalyst.<sup>[6]</sup>





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## Sources

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